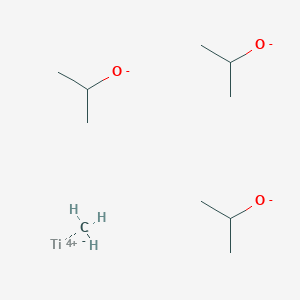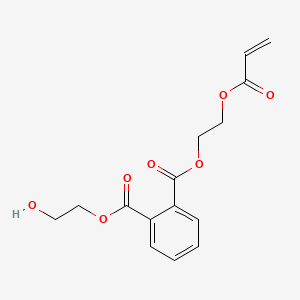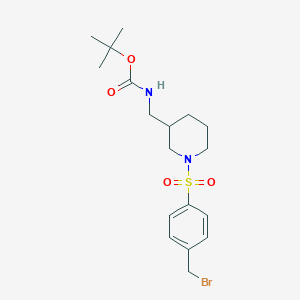
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one is an organic compound with a molecular formula of C8H13ClO2 It is a chlorinated ketone that features a chloroacetyl group attached to a propyloxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one typically involves the reaction of 2-propyloxane with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2-propyloxane+chloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product. The use of phase transfer catalysts can also enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-Chloro-1-(2-propyloxan-4-yl)ethanol.
Oxidation: Formation of 2-Chloro-1-(2-propyloxan-4-yl)ethanoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one involves its reactivity towards nucleophiles. The chloroacetyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(p-tolyl)ethan-1-one: Similar structure but with a tolyl group instead of a propyloxane ring.
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Contains a naphthyl group, offering different reactivity and applications.
2-Chloro-1-(thiophen-2-yl)ethan-1-one: Features a thiophene ring, which imparts different electronic properties.
Uniqueness
2-Chloro-1-(2-propyloxan-4-yl)ethan-1-one is unique due to the presence of the propyloxane ring, which can influence its reactivity and the types of reactions it can undergo
Propiedades
Número CAS |
77554-97-3 |
|---|---|
Fórmula molecular |
C10H17ClO2 |
Peso molecular |
204.69 g/mol |
Nombre IUPAC |
2-chloro-1-(2-propyloxan-4-yl)ethanone |
InChI |
InChI=1S/C10H17ClO2/c1-2-3-9-6-8(4-5-13-9)10(12)7-11/h8-9H,2-7H2,1H3 |
Clave InChI |
LAUDMZNJCHZAMI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(CCO1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13964481.png)
![[2-[(3S,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13964485.png)
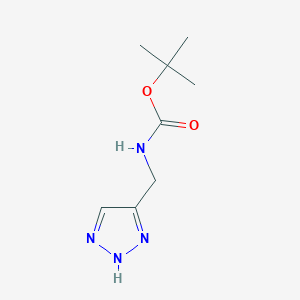





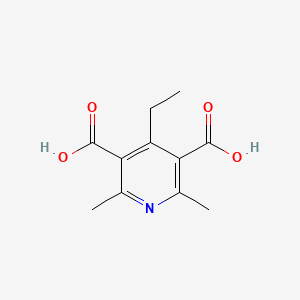

![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
